molecular formula C6HClF4 B1601457 1-Chloro-2,3,4,6-tetrafluorobenzene CAS No. 5172-06-5

1-Chloro-2,3,4,6-tetrafluorobenzene

Cat. No.: B1601457
CAS No.: 5172-06-5
M. Wt: 184.52 g/mol
InChI Key: YTQUXWFTGJNHDR-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4,6-tetrafluorobenzene is an aromatic compound with the molecular formula C6HClF4. It is characterized by the presence of one chlorine atom and four fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

1-Chloro-2,3,4,6-tetrafluorobenzene is a synthetic compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted product .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. The compound’s primary role is in the synthesis of other organic compounds, where it can introduce fluorine atoms into the target molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For instance, the reaction of chloropentafluorobenzene with suitable fluorinating agents can yield this compound . The reaction typically requires controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form tetrafluorobenzene derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated benzoic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or amines in polar solvents.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Fluorinated phenols or amines.

    Reduction: Tetrafluorobenzene.

    Oxidation: Fluorinated benzoic acids.

Scientific Research Applications

1-Chloro-2,3,4,6-tetrafluorobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Chloro-2,3,5,6-tetrafluorobenzene
  • 2-Chlorobenzotrifluoride
  • 4-Chlorobenzotrifluoride

Comparison: 1-Chloro-2,3,4,6-tetrafluorobenzene is unique due to the specific positioning of its chlorine and fluorine atoms, which influences its reactivity and chemical behavior. Compared to its isomers and other fluorinated benzene derivatives, it offers distinct advantages in certain synthetic applications and industrial processes .

Properties

IUPAC Name

2-chloro-1,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQUXWFTGJNHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477240
Record name 1-Chloro-2,3,4,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5172-06-5
Record name 1-Chloro-2,3,4,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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